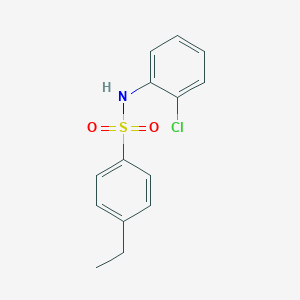

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide, also known as Clenbuterol, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is commonly used as a bronchodilator in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). However, Clenbuterol has also gained popularity in the sports and fitness industry due to its ability to promote fat loss and muscle growth. In

Aplicaciones Científicas De Investigación

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to improve lung function and reduce airway inflammation in patients with asthma and COPD. N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has also been studied for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function and reduce symptoms.

In addition to its therapeutic applications, N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has also been studied for its effects on muscle growth and fat loss. It has been shown to increase muscle protein synthesis and promote fat oxidation, making it a popular supplement in the sports and fitness industry.

Mecanismo De Acción

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide works by binding to beta-2 adrenergic receptors in the body, which are found in the lungs, heart, and skeletal muscle. This binding activates a signaling pathway that leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. N-(2-chlorophenyl)-4-ethylbenzenesulfonamide also increases the production of cyclic AMP, which activates protein kinase A and leads to the activation of pathways involved in muscle protein synthesis and fat oxidation.

Biochemical and Physiological Effects:

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in the body. It increases heart rate and cardiac output, leading to improved cardiovascular function. It also increases metabolic rate and energy expenditure, leading to increased fat oxidation and weight loss. N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has also been shown to increase muscle mass and strength, making it a popular supplement in the sports and fitness industry.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide has a number of advantages for use in lab experiments. It is a potent beta-2 adrenergic agonist, making it useful for studying the effects of beta-2 adrenergic signaling pathways in the body. It is also relatively easy to synthesize and has a long half-life, making it useful for long-term studies.

However, there are also limitations to the use of N-(2-chlorophenyl)-4-ethylbenzenesulfonamide in lab experiments. It has a number of off-target effects, making it difficult to study the specific effects of beta-2 adrenergic signaling pathways. It is also a banned substance in many sports, making it difficult to study its effects on athletic performance in human subjects.

Direcciones Futuras

There are a number of future directions for research on N-(2-chlorophenyl)-4-ethylbenzenesulfonamide. One area of focus is on its potential therapeutic applications in the treatment of heart failure. Another area of focus is on its effects on muscle growth and fat loss, particularly in elderly populations. There is also a need for further research on the specific signaling pathways activated by N-(2-chlorophenyl)-4-ethylbenzenesulfonamide and its off-target effects on other receptors in the body.

Métodos De Síntesis

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide is synthesized by the reaction of 4-aminoacetophenone with 2-chlorobenzyl chloride in the presence of sodium hydroxide and potassium carbonate. The resulting product is then treated with sulfuric acid to form N-(2-chlorophenyl)-4-ethylbenzenesulfonamide.

Propiedades

Nombre del producto |

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide |

|---|---|

Fórmula molecular |

C14H14ClNO2S |

Peso molecular |

295.8 g/mol |

Nombre IUPAC |

N-(2-chlorophenyl)-4-ethylbenzenesulfonamide |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-11-7-9-12(10-8-11)19(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |

Clave InChI |

KWEWFZZAWQTIPT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |

SMILES canónico |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B255709.png)

![5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B255716.png)

![5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B255726.png)

![pentyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B255735.png)

![propan-2-yl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetate](/img/structure/B255737.png)

![{[5-(4-tert-butylphenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B255743.png)